3-Bromo-5-iodobenzoate
Description
Contextualization within Dihalogenated Aromatic Scaffolds
3-Bromo-5-iodobenzoate belongs to the class of dihalogenated aromatic compounds, which are organic molecules containing an aromatic ring substituted with two halogen atoms. evitachem.comchemicalbook.com These scaffolds are fundamental in synthetic chemistry due to the unique properties conferred by the carbon-halogen (C-X) bonds. nih.govacs.org The presence of both bromine and iodine on the same benzene (B151609) ring in this compound is particularly noteworthy.
The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization. The carbon-iodine bond is generally more reactive and susceptible to cleavage in cross-coupling reactions compared to the more stable carbon-bromine bond. This reactivity difference enables chemists to perform sequential reactions, first at the iodo-substituted position and then at the bromo-substituted position, providing precise control over the synthesis of complex, multi-substituted aromatic compounds.
Significance in Advanced Organic Synthesis and Functional Materials
The primary significance of this compound lies in its utility as a versatile building block in advanced organic synthesis. chemimpex.com Its structure is ideal for use in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Key applications in synthesis include:
Heck Cross-Coupling Reactions : It serves as a starting reagent for the regioselective synthesis of complex molecules, such as thromboxane (B8750289) receptor antagonists. evitachem.comfishersci.becymitquimica.comsigmaaldrich.com
Sonogashira Coupling Reactions : The compound is used to prepare molecules like 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid, introducing alkyne functionalities. chemicalbook.comfishersci.becymitquimica.comsigmaaldrich.com
Precursor for Complex Molecules : It is a key intermediate in the multi-step synthesis of various pharmaceutical agents and other bioactive molecules. evitachem.comchemimpex.com
In the realm of functional materials, dihalogenated compounds are crucial for designing materials with specific electronic, optical, or recognition properties. mdpi.comscience.govacs.org this compound is used as a ligand in coordination chemistry, particularly with rare-earth metals, to form coordination complexes. evitachem.comresearchgate.net These complexes can exhibit unique properties, such as fluorescence, making them candidates for new materials in display technologies and sensors. researchgate.net The defined geometry and electronic nature of the halogenated ring contribute to the construction of ordered supramolecular structures. acs.org
Overview of Key Research Domains for this compound
The unique structural and reactive properties of this compound have established its importance in several key research domains:
Medicinal Chemistry and Pharmaceutical Synthesis : A primary application is as an intermediate in the synthesis of new pharmaceutical compounds. evitachem.comchemimpex.com Its role as a precursor for thromboxane receptor antagonists highlights its value in drug discovery programs targeting inflammatory diseases. evitachem.comfishersci.becymitquimica.com
Material Science : The compound is utilized in the development of novel functional materials. evitachem.com This includes the synthesis of metal-organic frameworks (MOFs) and coordination polymers where the benzoate (B1203000) acts as a ligand to connect metal centers, creating materials with potentially unique catalytic or photoluminescent properties. researchgate.net
Coordination Chemistry : Researchers study how this compound coordinates with various metal ions, particularly rare-earth elements like Terbium (Tb), Dysprosium (Dy), Holmium (Ho), and Erbium (Er), to form dimeric complexes. researchgate.net These studies investigate the structural, thermal, and fluorescent properties of the resulting materials. researchgate.net
Organic Synthesis Methodology : The compound serves as a model substrate for developing and refining new synthetic methods, especially in the area of selective cross-coupling reactions. Its differential reactivity allows chemists to test the selectivity and efficiency of new catalytic systems.
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| 1,10-phenanthroline |
| 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid |
| This compound |
| 3-Bromo-5-iodobenzoic acid |
| 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid |
| Bromine |
| Carbon |
| Dysprosium |
| Erbium |
| Holmium |
| Iodine |
| Methyl this compound |
| Phenyl (3-bromo-5-iodo)benzoate |
| Terbium |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrIO2- |
|---|---|
Molecular Weight |
325.91 g/mol |
IUPAC Name |
3-bromo-5-iodobenzoate |
InChI |
InChI=1S/C7H4BrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/p-1 |
InChI Key |
MKJBJYCBKXPQSY-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Bromo 5 Iodobenzoate and Its Derivatives
Precursor Synthesis and Halogenation Strategies
The precise installation of halogen atoms on the benzoate (B1203000) ring is a foundational aspect of synthesizing 3-bromo-5-iodobenzoate. This requires a nuanced understanding of directing group effects and the application of modern synthetic techniques to achieve the desired regiochemistry.
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by an electrophile to introduce a substituent with high precision.
For the synthesis of precursors to this compound, the carboxylic acid or ester group can itself act as a DMG. semanticscholar.org However, the direct lithiation of benzoic acids can be complicated by the acidic proton of the carboxyl group. This is often overcome by using two equivalents of a strong base or by protecting the carboxylic acid as an ester, such as a neopentyl ester, which is resistant to nucleophilic attack. acs.org
The general mechanism for DoM on a benzoate derivative is as follows:
Coordination of the organolithium reagent to the heteroatom of the DMG.
Deprotonation of the proximal ortho C-H bond.
Formation of a stable aryllithium intermediate.
Reaction with an electrophilic halogenating agent (e.g., Br₂, I₂, C₂Br₂Cl₄) to install the halogen atom.
While DoM is highly effective for introducing a single halogen ortho to the directing group, the synthesis of a 3,5-dihalo-substituted pattern, as seen in this compound, typically involves a multi-step sequence rather than a one-pot di-halogenation via DoM.
Regioselective Halogenation Techniques
Achieving the specific 3-bromo-5-iodo substitution pattern on a benzoate framework relies on the principles of electrophilic aromatic substitution, where the directing effects of existing substituents guide the position of incoming electrophiles. The carboxyl group (-COOH) or an ester group (-COOR) is a deactivating, meta-directing group.
A common synthetic route starts with a precursor that can be selectively halogenated in a stepwise manner. For instance, the synthesis can commence from 3-bromobenzoic acid. nih.gov
Step 1: Bromination of Benzoic Acid The initial bromination of benzoic acid places the bromine atom at the meta position due to the directing effect of the carboxylic acid group, yielding 3-bromobenzoic acid.
Step 2: Iodination of 3-Bromobenzoic Acid The subsequent iodination of 3-bromobenzoic acid is directed by both the carboxyl and bromo substituents. Both are meta-directing, thus guiding the incoming iodine electrophile to the C5 position, which is meta to both groups. This results in the formation of 3-bromo-5-iodobenzoic acid. chemicalbook.comsigmaaldrich.com
The table below summarizes typical reagents used in these regioselective halogenation steps.
| Reaction | Starting Material | Reagent(s) | Product |
| Bromination | Benzoic Acid | Br₂ / FeBr₃ | 3-Bromobenzoic Acid |
| Iodination | 3-Bromobenzoic Acid | I₂ / Oxidizing Agent (e.g., HNO₃, HIO₃) | 3-Bromo-5-iodobenzoic Acid |
Functional Group Interconversions of the Benzoate Moiety
Once the desired 3-bromo-5-iodo substitution pattern is established on the benzoic acid core, the carboxylic acid group can be converted into various derivatives, most notably esters.
Esterification and Hydrolysis Processes
Esterification The conversion of 3-bromo-5-iodobenzoic acid to its corresponding ester, this compound, is a fundamental transformation. Several methods can be employed:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Reaction with Alkyl Halides: The carboxylate salt of the acid, formed by reaction with a base like sodium carbonate or potassium carbonate, can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to form the ester.
N-Bromosuccinimide (NBS) Catalyzed Esterification: A milder method involves the use of NBS as a catalyst for the direct esterification of carboxylic acids with alcohols under neat conditions. nih.gov
Hydrolysis The reverse reaction, the hydrolysis of a this compound ester back to the parent carboxylic acid, can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: The ester is heated with a dilute aqueous acid (e.g., H₂SO₄, HCl). This is the reverse of Fischer esterification and is an equilibrium process.
Base-Promoted Hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to yield the carboxylate salt. Subsequent acidification of the reaction mixture liberates the free carboxylic acid. chemicalbook.com
Carboxylic Acid Derivatization Reactions
The carboxylic acid functionality of 3-bromo-5-iodobenzoic acid is a versatile handle for synthesizing a range of other derivatives. A key intermediate in these transformations is the acyl chloride.
Formation of Acyl Chloride: 3-bromo-5-iodobenzoic acid can be converted to 3-bromo-5-iodobenzoyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride is highly reactive and serves as a precursor for other derivatives.
Synthesis of Amides and Other Esters: The resulting 3-bromo-5-iodobenzoyl chloride can readily react with various nucleophiles:
Amides: Reaction with ammonia, primary amines, or secondary amines yields the corresponding amides.
Esters: Reaction with alcohols or phenols produces a wide variety of esters, such as phenyl(3-bromo-5-iodo)benzoate. sigmaaldrich.comsigmaaldrich.com
These derivatization reactions significantly expand the synthetic utility of the this compound scaffold.
Multi-Step Synthetic Routes and Retrosynthetic Analysis
The design of an efficient multi-step synthesis for a target molecule like a this compound ester is often guided by retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. researchgate.netresearchgate.net
Retrosynthetic Analysis: A plausible retrosynthetic pathway for an alkyl this compound is outlined below:
Functional Group Interconversion (FGI): The target ester is disconnected into its parent carboxylic acid, 3-bromo-5-iodobenzoic acid, and the corresponding alcohol. This points to an esterification as the final step in the synthesis.
Disconnection of the C-I Bond: 3-Bromo-5-iodobenzoic acid can be simplified by removing the iodine atom. This suggests an electrophilic iodination of 3-bromobenzoic acid as the preceding step.
Disconnection of the C-Br Bond: The precursor, 3-bromobenzoic acid, is further simplified by removing the bromine atom, leading back to benzoic acid. This indicates that an initial electrophilic bromination of benzoic acid is required.
Forward Synthetic Route: Based on this analysis, a logical forward synthesis can be proposed:
| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Electrophilic Bromination | Benzoic Acid | Br₂, FeBr₃ | 3-Bromobenzoic Acid |
| 2 | Electrophilic Iodination | 3-Bromobenzoic Acid | I₂, H₂SO₄, HNO₃ | 3-Bromo-5-iodobenzoic Acid |
| 3 | Fischer Esterification | 3-Bromo-5-iodobenzoic Acid | ROH, H₂SO₄ (cat.) | Alkyl this compound |
This multi-step route leverages the principles of electrophilic aromatic substitution and functional group manipulation to construct the target molecule in a controlled and predictable manner. Each step is a well-established reaction in organic synthesis, making this a robust and practical approach. truman.edulibretexts.org
Design Principles for Complex Target Molecules
The design of a synthetic route for a complex molecule starting from or incorporating this compound is guided by the principles of retrosynthetic analysis. This powerful technique involves mentally deconstructing the target molecule into simpler, readily available precursors. A key strategic consideration when using a di-halogenated compound like this compound is the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This reactivity difference allows for selective functionalization at the 5-position (iodine) while leaving the 3-position (bromine) intact for a subsequent transformation. This sequential cross-coupling strategy is a cornerstone of the design principles for synthesizing complex, unsymmetrically substituted aromatic compounds from this precursor.
A notable example of this design principle is the synthesis of a thromboxane (B8750289) receptor antagonist. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The retrosynthetic breakdown of this complex molecule reveals 3-bromo-5-iodobenzoic acid as a key starting material. The synthetic strategy hinges on the selective reaction at the iodine-bearing carbon first, followed by a reaction at the bromine-bearing carbon.
Key Design Considerations:
Strategic Bond Disconnections: The initial disconnections in the retrosynthetic analysis should leverage the presence of the two different halogens, planning for a stepwise introduction of substituents.
Order of Reactions: The synthesis should be designed to first exploit the higher reactivity of the C-I bond in reactions like Sonogashira or Heck couplings. The less reactive C-Br bond can then be targeted in a subsequent coupling step, often requiring more forcing conditions or different catalytic systems.
Protection of Functional Groups: The carboxylic acid group of 3-bromo-5-iodobenzoic acid is often converted to an ester (e.g., methyl or ethyl this compound) to prevent interference with the organometallic reagents used in cross-coupling reactions. This ester group can be hydrolyzed back to the carboxylic acid at a later stage in the synthesis.
Compatibility of Reactions: The chosen sequence of reactions must be compatible with the functional groups already present on the molecule and those being introduced.
By adhering to these principles, chemists can rationally design efficient and convergent synthetic routes to complex molecules, such as pharmaceuticals and materials, using this compound as a versatile and strategically valuable building block.
Optimization of Reaction Pathways and Conditions
The successful implementation of the synthetic strategies outlined above is critically dependent on the optimization of the reaction pathways and conditions for the key transformations, primarily palladium-catalyzed cross-coupling reactions like the Heck and Sonogashira reactions. organic-chemistry.orgresearchgate.net The goal of optimization is to maximize the yield of the desired product while minimizing side reactions and catalyst deactivation. Key parameters that are systematically varied and studied include the choice of catalyst, ligand, base, solvent, and reaction temperature.
Heck Coupling Reaction Optimization:
The Heck reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an alkene. In the context of this compound derivatives, it is often used to introduce a vinyl group, which can be a precursor to other functionalities. The regioselectivity of the Heck reaction is a crucial aspect to control, particularly when using substituted alkenes.
Below is a representative data table illustrating the screening of conditions for a Heck coupling reaction.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 120 | 78 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |
This is an illustrative table based on general principles of Heck reaction optimization; specific yields would be dependent on the exact substrates and literature-reported conditions.
The data illustrates that the choice of ligand can significantly impact the reaction's efficiency, with bulky, electron-rich phosphine (B1218219) ligands or bidentate ligands like Xantphos often providing superior results. researchgate.netnih.gov The base and solvent also play a critical role in the catalytic cycle, influencing the regeneration of the active palladium(0) catalyst and the solubility of the reactants. nih.gov
Sonogashira Coupling Reaction Optimization:
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is particularly valuable for introducing rigid, linear linkers into molecular structures. For this compound, the Sonogashira coupling is typically performed selectively at the C-I bond.
A typical optimization study for a Sonogashira coupling is presented below.
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | CuI (4) | - | Et₃N | THF | 65 | 75 |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | i-Pr₂NEt | DMF | 80 | 88 |
| 3 | Pd(OAc)₂ (1) | - | XPhos (2) | Cs₂CO₃ | Toluene | 100 | 95 |
| 4 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | Piperidine | THF/Toluene | 70 | 91 |
This is an illustrative table based on general principles of Sonogashira reaction optimization; specific yields would be dependent on the exact substrates and literature-reported conditions.
The classic Sonogashira protocol involves a palladium catalyst and a copper(I) co-catalyst. However, copper-free conditions have been developed, which can be advantageous for substrates that are sensitive to copper. researchgate.net The choice of the amine base is crucial, as it acts as both a base and a solvent in some cases. The ligand on the palladium catalyst influences the stability and activity of the catalytic species. researchgate.net
Exploiting Differential Reactivity for Selective Functionalization
Principles of Ortho- and Para-Directing Effects in Dihalobenzoates
In electrophilic aromatic substitution reactions, the existing substituents on a benzene (B151609) ring dictate the position of incoming electrophiles. leah4sci.commasterorganicchemistry.com Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directors. masterorganicchemistry.comchemistrysteps.com Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles, directing them to the ortho and para positions. leah4sci.comchemistrysteps.com Conversely, deactivating groups withdraw electron density, rendering the ring less reactive and typically directing incoming groups to the meta position. libretexts.orgmnstate.edu
In the case of 3-Bromo-5-iodobenzoate, the carboxylate group is a deactivating, meta-directing group. The bromine and iodine atoms are also deactivating but are ortho-, para-directors. The differential reactivity of the C-I versus the C-Br bond is more critical in nucleophilic substitution and cross-coupling reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine atom a better leaving group. researchgate.net This inherent difference in reactivity allows for the selective functionalization at the 5-position (iodine) over the 3-position (bromine) under appropriate reaction conditions. researchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions offer a powerful and versatile platform for the selective functionalization of dihalogenated substrates like this compound. The general principle relies on the differential reactivity of the carbon-halogen bonds towards oxidative addition to a low-valent transition metal catalyst, typically palladium or nickel. researchgate.net The C-I bond reacts preferentially over the C-Br bond, allowing for sequential and site-selective modifications.
Palladium complexes are the most widely used catalysts for cross-coupling reactions due to their high efficiency, functional group tolerance, and predictable reactivity. researchgate.netnih.gov The catalytic cycle for most palladium-catalyzed cross-couplings involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyonedalabs.com
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond, forming a palladium(II) intermediate. This is often the rate-determining step, and its rate typically follows the order C-I > C-Br > C-Cl. researchgate.netlibretexts.org
Transmetalation: An organometallic nucleophile (e.g., organoboron, organozinc, organotin) transfers its organic group to the palladium(II) complex, replacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. yonedalabs.com
This predictable reactivity allows for the selective functionalization of the C-I bond in this compound while leaving the C-Br bond intact for subsequent transformations.
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgyoutube.com This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the synthesis of complex organic molecules. nih.govorganic-chemistry.org
For this compound, the Heck reaction can be performed selectively at the more reactive C-I bond. sigmaaldrich.comsigmaaldrich.com This allows for the introduction of a vinyl group at the 5-position. A typical reaction involves treating the substrate with an alkene, a palladium catalyst (such as palladium(II) acetate), a phosphine (B1218219) ligand, and a base.
Table 1: Representative Conditions for Heck Cross-Coupling
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Alkene (e.g., styrene, acrylates) |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | P(o-tolyl)₃, PPh₃ |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, NMP |
This table presents generalized conditions and specific reagents may vary based on the specific alkene used.
The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. wikipedia.orgnih.gov
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, typically using a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of arylalkynes and conjugated enynes. researchgate.net
In the context of this compound, the Sonogashira coupling provides a route to introduce an alkynyl group selectively at the 5-position. sigmaaldrich.comsigmaaldrich.com The higher reactivity of the C-I bond allows for this selective transformation under mild conditions.
Table 2: Typical Reagents for Sonogashira Coupling
| Reagent Type | Examples |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH |
| Solvent | THF, DMF |
This table lists common reagents; optimal conditions may differ for specific substrates.
The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the aryl iodide. Concurrently, the copper acetylide is formed from the terminal alkyne and the copper(I) salt. Transmetalation of the alkynyl group from copper to palladium, followed by reductive elimination, yields the final product. libretexts.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. libretexts.orgmdpi.com This reaction is widely employed in academic and industrial settings due to its mild reaction conditions, commercial availability of reagents, and low toxicity of byproducts. nih.gov
For this compound, the Suzuki-Miyaura coupling can be used to selectively introduce aryl, heteroaryl, or alkyl groups at the iodine-bearing position. The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield.
Table 3: Key Components for Suzuki-Miyaura Coupling
| Component | Examples |
| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Boron Reagent | Arylboronic acid, Alkylboronic ester |
The selection of components is substrate-dependent for optimal results.
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-I bond. libretexts.org The resulting organopalladium(II) halide then undergoes transmetalation with the organoboron species, which is activated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst. yonedalabs.com
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) bonds. nih.gov
Similar to the other palladium-catalyzed reactions, the Negishi coupling can be applied to this compound for selective functionalization at the C-I bond. Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can sometimes lead to higher reaction rates and yields. nih.gov
Table 4: Common Reagents in Negishi Coupling
| Reagent | Examples |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand |
| Organozinc Reagent | RZnX (prepared in situ from RLi or RMgX and ZnX₂) |
| Substrate | Aryl Iodide, Aryl Bromide |
The specific organozinc reagent and catalyst system are chosen based on the desired transformation.
The mechanism of the Negishi coupling follows the standard oxidative addition, transmetalation, and reductive elimination sequence. uni-muenchen.de The high reactivity of the organozinc reagent facilitates the transmetalation step.
Regioconvergent approaches in the context of dihalobenzenes aim to achieve the same product from different starting isomers. While not directly applicable to the selective functionalization of a single isomer like this compound, the principles of controlling regioselectivity are paramount. In the case of this compound, the inherent reactivity difference between the C-I and C-Br bonds provides a reliable handle for regioselective synthesis, obviating the need for more complex regioconvergent strategies.
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination Methodologies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org In substrates containing multiple different halogens, such as methyl this compound, the reaction proceeds with high chemoselectivity. This selectivity is governed by the relative bond dissociation energies of the carbon-halogen bonds and the subsequent rates of oxidative addition to the palladium(0) catalyst. The established reactivity trend is C–I > C–Br > C–Cl, which dictates that the C-I bond will preferentially react over the C-Br bond. nih.gov
For methyl this compound, a Buchwald-Hartwig amination would be expected to selectively occur at the C5 position (the site of the iodine atom), leaving the C-Br bond at the C3 position intact for subsequent transformations. Studies on analogous bromo-iodoarenes have demonstrated this principle effectively. For instance, the reaction of 1-bromo-4-iodobenzene (B50087) with various amines under palladium catalysis selectively yields 4-bromo-N-alkylanilines or 4-bromo-N-arylanilines. nih.gov This high degree of regioselectivity allows for the stepwise introduction of different nitrogen-based nucleophiles, providing a route to complex, unsymmetrically substituted aniline (B41778) derivatives. The choice of palladium precursor, phosphine ligand, and base is critical for optimizing reaction efficiency and yield. libretexts.orgnih.gov
Other Palladium-Mediated Transformations
Beyond C-N bond formation, the differential reactivity of the C-I and C-Br bonds in methyl this compound is exploited in a variety of other palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Hirao couplings. In all these transformations, the initial coupling overwhelmingly occurs at the more labile C-I bond.
A notable example is the Hirao reaction, a P-C coupling method for synthesizing arylphosphonates and arylphosphine oxides. wikipedia.org While a direct study on methyl this compound is not prominent, research on the closely related 3-bromo-iodobenzene substrate is highly illustrative. Under microwave-assisted, "P-ligand-free" conditions using a Pd(OAc)₂ catalyst, the Hirao reaction with diphenylphosphine (B32561) oxide or diethyl phosphite (B83602) proceeds with high selectivity at the iodine-bearing carbon. mdpi.com This selective phosphinoylation or phosphonylation yields the corresponding 3-bromophenyl-P(O)Y₂ products, which can be isolated in good yields. The remaining bromine atom can then participate in a second, more forcing, P-C coupling to generate bisphosphinoylbenzene derivatives. mdpi.com
| Coupling Partner | Catalyst System | Conditions | Product | Yield |
| Diphenylphosphine oxide | Pd(OAc)₂ / NEt₃ | 100-120 °C, MW | 3-Bromophenyl-diphenylphosphine oxide | 75-78% |
| Diethyl phosphite | Pd(OAc)₂ / NEt₃ | 120 °C, MW | Diethylphosphono-bromobenzene | 66% |
This table presents data for the analogous substrate 3-bromo-iodobenzene, demonstrating the principle of selective palladium-mediated Hirao coupling.
Similarly, in Suzuki-Miyaura reactions, arylboronic acids will couple selectively at the C-I position of this compound, allowing for the synthesis of 3-bromo-5-arylbenzoates. nih.gov This intermediate retains the C-Br bond, which can be targeted in a subsequent coupling reaction under different conditions or with a more active catalyst system to introduce a second, distinct aryl group.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-based systems. These reactions also exhibit chemoselectivity based on carbon-halogen bond reactivity. A specific and highly efficient application involving iodobenzoates is the copper-catalyzed cross-coupling with bromozinc-difluorophosphonate. acs.orgnih.gov This reaction provides a direct route to aryldifluorophosphonates, which are valuable motifs in medicinal chemistry.
The reaction, which uses copper iodide (CuI) as a catalyst, demonstrates high efficiency and excellent functional group compatibility. acs.org When applied to a substrate like methyl this compound, the coupling would selectively replace the iodine atom. The process involves the in-situ generation of a zinc-difluorophosphonate reagent, which then couples with the iodobenzoate. nih.govacs.org The benzoate (B1203000) ester group itself plays a role in promoting the reaction's efficiency. acs.org The resulting product, methyl 3-bromo-5-((diethoxyphosphoryl)difluoromethyl)benzoate, is a multifunctional intermediate where the bromine atom remains available for further chemical modification, for example, through copper- or palladium-catalyzed C-O or C-N coupling reactions. rsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |
| Iodobenzoate | Bromozinc-difluorophosphonate | CuI / 1,10-Phenanthroline | Dioxane | Aryldifluorophosphonate |
This table outlines the general conditions for the copper-catalyzed cross-coupling of iodobenzoates.
Site-Selective C-H Functionalization Approaches
While cross-coupling reactions target the carbon-halogen bonds, site-selective C-H functionalization offers a modern strategy to modify the aromatic core directly. acs.org The regiochemical outcome of such reactions on methyl this compound is governed by the directing effects of the three existing substituents: the methyl ester, the bromine atom, and the iodine atom.
The substituents influence the electronic density and steric accessibility of the remaining C-H bonds at the C2, C4, and C6 positions.
Methyl Ester (-CO₂Me): This is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org It directs electrophilic functionalization away from its adjacent (ortho) positions (C2, C6) and towards the C4 and C5 positions. Since C5 is already substituted, its primary influence is directed toward C4.
Halogens (-Br, -I): Halogens are deactivating yet ortho, para-directing. libretexts.orgunacademy.com The bromine at C3 directs towards C2, C4, and C6 (para position is occupied). The iodine at C5 directs towards C4 and C6.
Considering these combined effects:
C2-H: This position is ortho to the ester (disfavored) and ortho to the bromine (favored).
C4-H: This position is meta to the ester (favored), ortho to the iodine (favored), and para to the bromine (favored).
C6-H: This position is ortho to the ester (disfavored), ortho to the iodine (favored), and meta to the bromine.
Based on this analysis, the C4-H bond is the most electronically activated and sterically accessible position for electrophilic C-H functionalization. It benefits from the converging ortho/para directing influence of both halogen atoms and the meta-directing influence of the ester group. Therefore, transition-metal-catalyzed C-H activation reactions, such as arylation or acyloxylation, would be strongly predicted to occur selectively at the C4 position.
Chemo- and Regioselective Transformations of Halogen Moieties
The synthetic utility of methyl this compound is fully realized through the chemo- and regioselective transformation of its halogen moieties. The significant difference in reactivity between the C-I and C-Br bonds allows for a programmable, stepwise functionalization of the aromatic ring. nih.gov
The general strategy involves an initial, milder reaction that selectively targets the C-I bond, followed by a second, more forcing reaction to functionalize the remaining C-Br bond.
Step 1: Selective Functionalization of the C-I Bond As detailed in the sections above, a wide range of palladium- and copper-catalyzed reactions can be performed with high selectivity at the C5 position. This includes:
Palladium-Catalyzed Couplings: Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Hirao reactions will all proceed preferentially at the C-I bond. This allows for the introduction of aryl, vinyl, alkynyl, amino, or phosphonate (B1237965) groups at this position while preserving the bromine atom.
Copper-Catalyzed Couplings: Ullmann-type reactions or couplings with organozinc reagents can also be used to selectively transform the C-I bond.
Step 2: Functionalization of the C-Br Bond Once the C-I bond has been functionalized, the resulting 3-bromo-5-substituted-benzoate intermediate can undergo a second transformation at the C3 position. This typically requires more stringent reaction conditions, such as higher temperatures, different ligands, or a more active catalyst system, to activate the stronger C-Br bond. This second step can be another cross-coupling reaction to introduce a different functional group, leading to the synthesis of highly substituted, non-symmetrical aromatic compounds.
This two-step approach provides a powerful and flexible platform for creating diverse molecular structures from a single, readily available starting material.
Applications in Advanced Organic Synthesis and Materials Chemistry
Utility as a Key Synthetic Intermediate for Complex Scaffolds
3-Bromo-5-iodobenzoate serves as a critical building block in organic synthesis due to the differential reactivity of its functional groups. The presence of both a bromine and an iodine atom allows for regioselective cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, enabling the stepwise introduction of different molecular fragments. This feature is paramount for creating complex, non-symmetrical molecules.
The compound is a well-established precursor in the development of novel therapeutic agents. chemimpex.com Its structure is integral to the synthesis of complex pharmaceuticals, including anti-inflammatory and anti-cancer drugs. chemimpex.com A notable application is its use as a starting reagent in the multi-step, large-scale synthesis of a potent thromboxane (B8750289) receptor antagonist. sigmaaldrich.comrsc.orgsigmaaldrich.comalkalisci.com This synthesis leverages a regioselective Heck cross-coupling reaction, highlighting the importance of the specific halogen placements on the benzoate (B1203000) ring. sigmaaldrich.comsigmaaldrich.comalkalisci.com
Furthermore, this compound is used to prepare other key pharmaceutical intermediates through various reactions. sigmaaldrich.comrsc.orgsigmaaldrich.comalkalisci.com These transformations underscore its role as a versatile scaffold for building a diverse range of biologically active molecules. chemimpex.com
| Intermediate Product | Synthetic Reaction Type | Reference |
|---|---|---|
| Phenyl(3-bromo-5-iodo)benzoate | Esterification | sigmaaldrich.comrsc.orgalkalisci.com |
| Methyl this compound | Esterification | sigmaaldrich.comrsc.orgsigmaaldrich.com |
| 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid | Sonogashira Coupling | sigmaaldrich.comsigmaaldrich.comalkalisci.com |
| Thromboxane Receptor Antagonist Precursor | Heck Cross-Coupling | sigmaaldrich.comrsc.orgsigmaaldrich.com |
In the field of agrochemical research, the development of new pesticides and herbicides often relies on the synthesis of complex, halogenated organic molecules. 3-Bromo-5-iodobenzoic acid serves as a valuable precursor in this area. chemimpex.com While specific, commercialized agrochemicals derived directly from this compound are not extensively documented in publicly available literature, its utility is demonstrated through the synthesis of compounds like trifluoroacetophenone. sigmaaldrich.comalkalisci.com Trifluoroacetophenone derivatives are known to be explored for their potential applications in agrochemical development. The synthesis of such molecules showcases how this compound can be used to create structurally diverse compounds for screening and development in the agricultural sector.
Integration into Polymeric Structures and Coatings
The application of this compound extends into materials science, where it has been used in the synthesis of advanced polymeric materials. chemimpex.com A specific example is its use in the preparation of acetylene-functionalized sigmaaldrich.comrotaxane monomers. sigmaaldrich.comsigmaaldrich.com These monomers are subsequently used to create side-chain-type polyrotaxanes. sigmaaldrich.comsigmaaldrich.com
In this synthetic pathway, the different reactivities of the iodo and bromo groups are exploited. Typically, the more reactive C-I bond is utilized first in a Sonogashira coupling to introduce an acetylene-containing functional group. The remaining C-Br bond can then be used for subsequent polymerization or modification steps. This controlled, stepwise functionalization is crucial for creating the complex, well-defined architecture of polyrotaxanes, which have potential applications in molecular machines, drug delivery, and advanced coatings.
Construction of Coordination Polymers and Supramolecular Assemblies
The functional groups on this compound make it an intriguing candidate for the design of higher-order molecular structures like coordination polymers and other supramolecular assemblies. The carboxylate group can coordinate to metal ions, while the halogen atoms can participate in specific non-covalent interactions.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal nodes and organic linkers. The carboxylate group of this compound makes it a suitable candidate to act as an organic linker. While the use of this specific linker is not yet widely reported in the construction of MOFs, its potential is significant.
Theoretically, integrating this linker into a MOF structure would not only facilitate the formation of the framework itself via metal-carboxylate coordination but could also introduce specific functionalities within the pores. The bromine and iodine atoms could serve as sites for post-synthetic modification or could influence the adsorption properties of the MOF due to their size and polarizability. This makes this compound a potentially valuable, though currently underexplored, building block in the design of new functional MOFs.
Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In this context, the bromine and iodine atoms of this compound play a crucial role through halogen bonding.
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as an oxygen or nitrogen atom. The strength of this interaction generally follows the trend I > Br > Cl > F. The presence of both iodine and bromine on the benzoate ring allows for a variety of potential halogen bonding interactions, such as I···O and Br···O, which can direct the self-assembly of molecules into specific, predictable, and stable three-dimensional structures. Research on other halobenzoic acids has demonstrated that I···O halogen bonds can be strong and directional, often overriding other intermolecular forces to control the crystal packing. acs.org This makes this compound a powerful tool for crystal engineers aiming to create co-crystals and other supramolecular assemblies with tailored architectures and properties.
Development of Novel Organic Dyes and Functional Materials
The distinct reactivity of the bromine and iodine atoms in this compound allows for selective and sequential chemical transformations, making it a valuable precursor in the synthesis of new organic dyes and functional materials. Researchers have begun to harness these properties to create molecules with tailored optical and electronic characteristics.
One area of exploration involves the synthesis of rare-earth metal complexes with 3-bromo-5-iodobenzoic acid. These complexes exhibit noteworthy fluorescent properties, suggesting their potential application in the development of novel lighting and display technologies. The heavy halogen atoms can influence the photophysical properties of the resulting complexes, leading to enhanced luminescence and specific emission wavelengths. While detailed studies on a wide range of organic dyes derived from this compound are still emerging, the foundational chemistry indicates a promising future for its use in creating new chromophores.
The development of functional materials from this compound extends to the synthesis of polymers and metal-organic frameworks (MOFs). The bromo and iodo groups can serve as handles for various cross-coupling reactions, enabling the incorporation of the benzoate core into larger polymeric structures. These materials could possess unique properties, such as enhanced thermal stability or specific electronic behavior, depending on the other monomers used in the polymerization process. Similarly, in the field of MOFs, 3-bromo-5-iodobenzoic acid can act as a functionalized organic linker, creating porous materials with potential applications in gas storage, catalysis, and sensing. The presence of the halogen atoms within the pores of the MOF could lead to specific interactions with guest molecules.
Below is a table summarizing the types of functional materials being explored with this compound as a key component.
| Material Type | Synthetic Approach | Potential Applications |
| Rare-Earth Complexes | Coordination with rare-earth metal ions | Fluorescent materials for lighting and displays |
| Functional Polymers | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Materials with tailored thermal and electronic properties |
| Metal-Organic Frameworks | Use as a functionalized organic linker | Gas storage, catalysis, chemical sensing |
Analytical Applications in Compound Detection and Quantification
The unique chemical properties of this compound and its derivatives are also being leveraged in the field of analytical chemistry for the detection and quantification of various compounds. instras.com Its ability to act as a selective reagent is a key factor in these applications. instras.com
Derivatives of this compound can be designed to act as chemical sensors or probes. By incorporating specific recognition moieties, these molecules can be tailored to bind to target analytes. This binding event can then be transduced into a measurable signal, such as a change in fluorescence or color, allowing for the quantification of the analyte. The versatility of the this compound scaffold allows for the introduction of different functional groups to optimize selectivity and sensitivity for a range of target molecules.
While specific, widely adopted analytical methods based on this compound are still under development, the principles of its application are well-founded in analytical chemistry. For instance, its derivatives could be employed in techniques such as high-performance liquid chromatography (HPLC) as derivatizing agents to enhance the detection of certain analytes. The halogen atoms can also be utilized in electrochemical detection methods.
The following table outlines potential analytical applications for derivatives of this compound.
| Analytical Application | Method Principle | Target Analytes |
| Chemical Sensing | Fluorescence or colorimetric change upon binding | Metal ions, small organic molecules, biomolecules |
| Chromatography | Derivatization to enhance detection | Compounds with specific functional groups |
| Electrochemical Analysis | Redox properties of the halogenated aromatic ring | Electroactive species |
Advanced Spectroscopic and Structural Characterization in Research
Vibrational Spectroscopy (Infrared and Raman) of Derivatives and Complexes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding environments within molecules. In the study of 3-bromo-5-iodobenzoate derivatives and their metal complexes, these methods are used to identify key functional groups and to understand how coordination to a metal center affects the ligand's vibrational modes.
The carboxylate group of the benzoate (B1203000) ligand provides characteristic vibrational signatures. The strong band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1680-1740 cm⁻¹ for the free carboxylic acid, undergoes a significant shift upon deprotonation and coordination to a metal ion. In metal-carboxylate complexes, this band is replaced by two distinct stretches: the asymmetric carboxylate stretch (νₐₛ(COO⁻)) and the symmetric carboxylate stretch (νₛ(COO⁻)). These typically appear in the ranges of 1540–1650 cm⁻¹ and 1380–1450 cm⁻¹, respectively. The separation (Δν) between these two frequencies can provide valuable information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).
In a coordination polymer involving a related ligand, 5-iodoisophthalate, with Co(II) and Zn(II), FT-IR spectra were used to confirm the coordination of the carboxylate groups to the metal centers. bohrium.com The absence of the broad O-H stretching band around 3000 cm⁻¹ and the characteristic C=O band of the free acid, coupled with the appearance of strong asymmetric and symmetric carboxylate stretching bands, confirms the formation of the coordination framework. bohrium.com Other significant bands in the IR and Raman spectra of this compound complexes include aromatic C-H stretching vibrations (typically >3000 cm⁻¹), C=C stretching vibrations of the benzene (B151609) ring (1400-1600 cm⁻¹), and low-frequency modes corresponding to C-Br and C-I stretching.
Table 1: Representative IR Vibrational Modes for Benzoate-type Ligands in Metal Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) | 3000 - 3100 | Aromatic C-H stretch |
| νₐₛ(COO⁻) | 1540 - 1650 | Asymmetric carboxylate stretch |
| ν(C=C) | 1400 - 1600 | Aromatic ring stretch |
| νₛ(COO⁻) | 1380 - 1450 | Symmetric carboxylate stretch |
| ν(C-Br) | 600 - 700 | Carbon-Bromine stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the identity and elucidating the precise structure of organic molecules like methyl this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
For a derivative such as methyl this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The three protons on the aromatic ring are chemically non-equivalent and would appear as three separate signals in the aromatic region (typically δ 7.5-8.5 ppm). Due to their positions relative to each other, they would exhibit small coupling constants, appearing as finely split multiplets (e.g., doublet of doublets or triplets). The proton at the C2 position would be coupled to the proton at C4, which in turn is coupled to the proton at C6. The methyl group of the ester function would appear as a sharp singlet, typically around δ 3.9 ppm, as it has no adjacent protons to couple with.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For methyl this compound, one would expect to see eight distinct signals: six for the aromatic carbons, one for the carbonyl carbon of the ester, and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, iodo, and carboxylate groups). The carbons directly bonded to the electronegative bromine and iodine atoms (C3 and C5) would have their resonances shifted to characteristic positions, while the carbonyl carbon appears significantly downfield (typically δ 164-167 ppm).
Table 2: Predicted ¹H and ¹³C NMR Spectral Features for Methyl this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~8.3 | t | Aromatic H (C4) |
| ¹H | ~8.2 | t | Aromatic H (C2 or C6) |
| ¹H | ~8.0 | t | Aromatic H (C6 or C2) |
| ¹H | ~3.9 | s | -OCH₃ |
| ¹³C | ~165 | s | C=O |
| ¹³C | ~142 | s | Aromatic C-I |
| ¹³C | ~138 | s | Aromatic C-Br |
| ¹³C | ~132 | s | Aromatic C-COOCH₃ |
| ¹³C | ~130-135 | s | Aromatic CH |
| ¹³C | ~94 | s | Aromatic C-I |
| ¹³C | ~53 | s | -OCH₃ |
Note: Predicted values are illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.
X-ray Diffraction Studies of Crystalline Forms and Coordination Polymers
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions. This technique is crucial for characterizing the structures of coordination polymers formed using this compound as a ligand.
While the specific crystal structure of a this compound complex is not detailed in the available literature, studies on highly analogous systems, such as the coordination polymers formed from 5-iodoisophthalic acid (H₂iip), provide significant insight. In one such study, Co(II) and Zn(II) coordination polymers were synthesized using 5-iodoisophthalic acid and a flexible N-donor co-ligand, 1,4-bis(1H-imidazol-1-yl)butane (bimb). bohrium.com
Table 3: Representative Crystallographic Data for a Coordination Polymer with an Analogous Ligand ([Co(iip)(bimb)]ₙ)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₅CoIN₄O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.334(3) |
| b (Å) | 15.659(5) |
| c (Å) | 12.827(4) |
| β (°) | 106.33(3) |
| Volume (ų) | 1989.2(10) |
| Z | 4 |
Data sourced from a study on the analogous 5-iodoisophthalate (iip) ligand. bohrium.com
Electronic Spectroscopy (UV-Vis and Luminescence) in Complex Systems
Electronic spectroscopy, including UV-Visible absorption and photoluminescence, is used to investigate the electronic structure and photophysical properties of this compound complexes, particularly those involving lanthanide or transition metal ions. Aromatic carboxylates like this compound can act as "antennas" in lanthanide complexes, absorbing UV light and efficiently transferring the energy to the metal center, which then emits light at its own characteristic wavelengths.
The UV-Vis absorption spectrum of a complex containing the this compound ligand is typically dominated by strong absorption bands in the UV region (200-350 nm). These bands are attributed to π→π* electronic transitions within the aromatic ring of the ligand. Coordination to a metal ion can cause a slight shift (red or blue shift) in the position of these bands. ripublication.com
When coordinated to a luminescent lanthanide ion such as Europium(III) or Terbium(III), the energy absorbed by the this compound ligand can be transferred to the metal ion's f-orbitals. This process, known as the antenna effect, bypasses the inefficient direct excitation of the lanthanide ion. The excited lanthanide ion then relaxes by emitting light, producing sharp, line-like emission bands in the visible region. nih.gov
For example, Eu(III) complexes characteristically show sharp emission peaks corresponding to the ⁵D₀ → ⁷Fₙ (n = 0, 1, 2, 3, 4) transitions. The most intense of these is often the ⁵D₀ → ⁷F₂ transition at approximately 612 nm, which is responsible for the bright red emission of many europium compounds. nih.gov Similarly, Tb(III) complexes exhibit green luminescence, with the most prominent peak arising from the ⁵D₄ → ⁷F₅ transition at around 545 nm. The efficiency of the luminescence depends heavily on how effectively the ligand absorbs light and transfers the energy to the metal center, a process that is sensitive to the ligand's structure and the coordination environment. mdpi.com
Table 4: Typical Luminescence Transitions for Lanthanide Ions Sensitized by Aromatic Ligands
| Lanthanide Ion | Excitation | Emission Transition | Wavelength (nm) | Emitted Color |
|---|---|---|---|---|
| Europium(III) | Ligand absorption (UV) | ⁵D₀ → ⁷F₁ | ~590 | Orange |
| Europium(III) | Ligand absorption (UV) | ⁵D₀ → ⁷F₂ | ~612 | Red (Strong) |
| Terbium(III) | Ligand absorption (UV) | ⁵D₄ → ⁷F₅ | ~545 | Green (Strong) |
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity of organic molecules. By calculating the electron density of a system, DFT methods can accurately predict a wide range of properties, from molecular geometries to reaction energetics. For 3-bromo-5-iodobenzoate, DFT studies are instrumental in elucidating its reactivity patterns and the mechanisms of reactions in which it participates.
A key aspect of DFT analysis is the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, the regions of the molecule where the HOMO is localized indicate the likely sites for electrophilic attack, while the LUMO distribution highlights the probable sites for nucleophilic attack.
Furthermore, DFT calculations can map out the potential energy surface for a given reaction, identifying transition states and intermediates. This allows for a step-by-step elucidation of the reaction mechanism, providing a detailed understanding of the bond-breaking and bond-forming processes. For this compound, this is particularly relevant in understanding its behavior in cross-coupling reactions, where the differential reactivity of the bromo and iodo substituents is of key interest.
Illustrative DFT-Calculated Reactivity Descriptors for this compound:
| Descriptor | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.1 eV | Quantifies the electrophilic character of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Actual values would be obtained from specific DFT calculations.
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, including both DFT and ab initio methods, provide a detailed picture of the electronic structure of this compound. These calculations can determine various electronic properties that govern the molecule's behavior.
One of the fundamental properties that can be calculated is the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show negative potential around the oxygen atoms of the carboxylate group and the halogen atoms, while the regions around the hydrogen atoms would exhibit a positive potential. This information is crucial for predicting how the molecule will interact with other reagents.
Natural Bond Orbital (NBO) analysis is another powerful tool used in quantum chemical calculations. NBO analysis examines the donation of electron density from occupied bonding orbitals to unoccupied antibonding orbitals, revealing the nature of intramolecular and intermolecular interactions. In this compound, NBO analysis can quantify the strength of the C-Br and C-I bonds, as well as any hyperconjugative interactions that may influence the molecule's stability and reactivity.
Calculated Electronic Properties of this compound (Illustrative Data):
| Property | Value (Illustrative) | Description |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
| Polarizability | 25 ų | Indicates how easily the electron cloud can be distorted. |
| Mulliken Atomic Charges | C-Br: +0.05, C-I: +0.10 | Provides an estimate of the partial charges on atoms. |
Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds. Actual values would be obtained from specific quantum chemical calculations.
Computational Elucidation of Catalytic Transformations
This compound can serve as a substrate in a variety of catalytic transformations, particularly in metal-catalyzed cross-coupling reactions. Computational chemistry plays a vital role in understanding the mechanisms of these reactions and in designing more efficient catalysts.
By modeling the entire catalytic cycle using quantum chemical methods, researchers can investigate the individual steps of the reaction, such as oxidative addition, transmetalation, and reductive elimination. These calculations can determine the activation energies for each step, identify the rate-determining step, and explain the observed regioselectivity and stereoselectivity. For this compound, computational studies can rationalize why one halogen is more reactive than the other under specific catalytic conditions.
For example, a computational study of a palladium-catalyzed Suzuki coupling reaction involving this compound would model the interaction of the substrate with the palladium catalyst. The calculations would likely show that the oxidative addition of the C-I bond to the palladium center has a lower activation barrier than the oxidative addition of the C-Br bond, explaining the preferential reaction at the iodo position.
Theoretical Analysis of Non-Covalent Interactions, including Halogen Bonding
Non-covalent interactions play a crucial role in determining the structure and properties of molecular crystals and in guiding intermolecular interactions in solution. For a molecule like this compound, which contains two halogen atoms, the study of halogen bonding is of particular interest.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This occurs due to the anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the axis of the C-X bond. Both bromine and iodine are known to participate in halogen bonding, with the strength of the interaction generally increasing with the polarizability of the halogen atom (I > Br).
Theoretical analysis, through methods like DFT and high-level ab initio calculations, can be used to characterize and quantify these interactions. By calculating the interaction energies, geometries, and vibrational frequencies of halogen-bonded complexes involving this compound, researchers can gain a deeper understanding of its supramolecular chemistry. These studies are essential for the rational design of crystal structures and for understanding the role of halogen bonding in molecular recognition and self-assembly processes. The strength of these interactions generally follows the trend I > Br > Cl > F. wiley-vch.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
